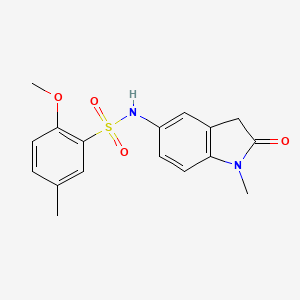2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
CAS No.: 921787-52-2
Cat. No.: VC5296423
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 921787-52-2 |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 |
| IUPAC Name | 2-methoxy-5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H18N2O4S/c1-11-4-7-15(23-3)16(8-11)24(21,22)18-13-5-6-14-12(9-13)10-17(20)19(14)2/h4-9,18H,10H2,1-3H3 |
| Standard InChI Key | ZTWYGVCTOSJBOX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Data
Key physicochemical properties of the compound include:
While density, boiling point, and melting point data are unavailable in the provided sources, the molecular weight and functional groups suggest moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) or methanol. The sulfonamide and lactam groups may enhance solubility in aqueous buffers at physiological pH, though experimental validation is required .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of benzenesulfonamide derivatives typically involves sulfonylation reactions, where a sulfonyl chloride intermediate reacts with an amine-containing substrate. For 2-methoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, the pathway likely proceeds as follows:
-
Sulfonylation: 2-Methoxy-5-methylbenzenesulfonyl chloride reacts with 5-amino-1-methylindolin-2-one under basic conditions to form the sulfonamide bond .
-
Purification: Chromatographic techniques or recrystallization isolate the product from byproducts.
A patent (WO2012101648A1) detailing the synthesis of enantiomerically pure benzenesulfonamides highlights the importance of stereochemical control in analogous compounds. Although the patent focuses on 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-1-yl)propyl] derivatives, its emphasis on chiral resolution—using techniques like crystallization with tartaric acid—provides a framework for optimizing the synthesis of structurally related sulfonamides .
Challenges in Synthesis
Key challenges include:
-
Steric Hindrance: Bulky substituents on the benzene ring and indolinone moiety may slow reaction kinetics.
-
Byproduct Formation: Competing reactions at the indolinone nitrogen or sulfonamide group necessitate precise temperature and pH control.
-
Enantiomeric Purity: While the target compound lacks chiral centers, related analogs require chiral auxiliaries or asymmetric catalysis to achieve enantioselectivity .
Structural Analogues and Comparative Analysis
Ethoxy vs. Methoxy Derivatives
A closely related compound, 2-ethoxy-5-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (PubChem CID: 41342496), substitutes the methoxy group with an ethoxy (-OCHCH) group. This modification increases the molecular weight to 360.4 g/mol and slightly enhances lipophilicity, as evidenced by its higher logP value . Such changes can impact pharmacokinetic properties, including membrane permeability and metabolic stability.
Methylaminomethyl Derivatives
Another analog, 2-methoxy-5-(methylaminomethyl)benzenesulfonamide (PubChem CID: 65800619), replaces the indolinone group with a methylaminomethyl (-CHNHCH) side chain. This simpler structure has a molecular weight of 230.29 g/mol and demonstrates the versatility of benzenesulfonamides in medicinal chemistry .
Future Research Directions
Pharmacological Profiling
-
In Vitro Assays: Screen for inhibitory activity against CAs, kinases, and other therapeutic targets.
-
ADMET Studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
Synthetic Optimization
-
Green Chemistry Approaches: Explore solvent-free or catalytic methods to improve yield and sustainability.
-
Crystallography: Determine the crystal structure to guide structure-activity relationship (SAR) studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume